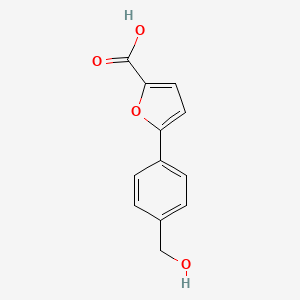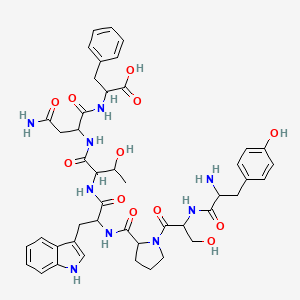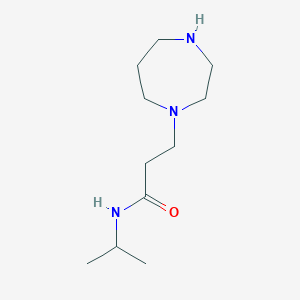![molecular formula C25H33N5O7 B12114968 6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate used in various biochemical assays. The compound consists of an acetylated glycine-alanine-lysine sequence with an acetylated lysine residue and a 7-amino-4-methylcoumarin (AMC) fluorophore. This structure allows it to be used as a substrate in enzymatic reactions, particularly for studying histone deacetylases (HDACs) and other proteolytic enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The acetylation of lysine and the attachment of the AMC fluorophore are performed during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ac-Gly-Ala-Lys(Ac)-AMC follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Gly-Ala-Lys(Ac)-AMC primarily undergoes enzymatic reactions, particularly hydrolysis by proteases and deacetylation by HDACs. These reactions are crucial for its use in biochemical assays.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze the peptide bond, releasing the AMC fluorophore.
HDACs: Histone deacetylases catalyze the removal of the acetyl group from the lysine residue.
Major Products Formed
Hydrolysis: The hydrolysis of Ac-Gly-Ala-Lys(Ac)-AMC by proteases results in the release of free AMC, which fluoresces and can be measured.
Deacetylation: The deacetylation by HDACs results in the removal of the acetyl group from lysine, altering the peptide’s properties.
Aplicaciones Científicas De Investigación
Ac-Gly-Ala-Lys(Ac)-AMC is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate in enzymatic assays to study the activity of proteases and HDACs.
Molecular Biology: Used in assays to investigate protein-protein interactions and post-translational modifications.
Medicine: Helps in the development of HDAC inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: Utilized in high-throughput screening for drug discovery and development.
Mecanismo De Acción
The mechanism of action of Ac-Gly-Ala-Lys(Ac)-AMC involves its interaction with specific enzymes:
Proteases: The peptide bond is hydrolyzed by proteases, releasing the AMC fluorophore, which emits fluorescence upon excitation.
HDACs: The acetyl group on the lysine residue is removed by HDACs, altering the peptide’s structure and function. This deacetylation can be measured by the change in fluorescence intensity.
Comparación Con Compuestos Similares
Similar Compounds
Ac-Gly-Ala-Lys-Lys-Ala-Gly-OH: Another synthetic peptide used in similar enzymatic assays.
Ac-Gln-Gly-Ala-Asp-Asp-Glu-Asp-Asp-Ala-Gly-OH: A peptide with a different sequence used for studying protein interactions.
Ac-Gln-Ala-Asp-Gly-Cys-Ala-Gly-Pro-Ala-Gly: A peptide used in assays involving cysteine proteases.
Uniqueness
Ac-Gly-Ala-Lys(Ac)-AMC is unique due to its specific sequence and the presence of the AMC fluorophore, which allows for easy detection and measurement of enzymatic activity. Its acetylated lysine residue makes it particularly useful for studying HDAC activity, distinguishing it from other similar peptides.
Propiedades
IUPAC Name |
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)



![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)

![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)
![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)

![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)
